
3-Bromophenyl chloranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromophenyl chloranesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a chloranesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl chloranesulfonate typically involves the reaction of 3-bromophenol with chloranesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-Bromophenol+Chloranesulfonic acid→3-Bromophenyl chloranesulfonate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromophenyl chloranesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfides and other reduced compounds.
Aplicaciones Científicas De Investigación
3-Bromophenyl chloranesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 3-Bromophenyl chloranesulfonate involves its interaction with specific molecular targets. The bromine atom and the sulfonate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromophenyl sulfonate
- 3-Chlorophenyl sulfonate
- 3-Fluorophenyl sulfonate
Comparison
3-Bromophenyl chloranesulfonate is unique due to the presence of both bromine and chloranesulfonate groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H4BrClO3S |
|---|---|
Peso molecular |
271.52 g/mol |
Nombre IUPAC |
1-bromo-3-chlorosulfonyloxybenzene |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H |
Clave InChI |
NGKRPYAWUJOPTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


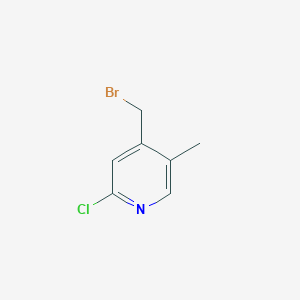

![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)

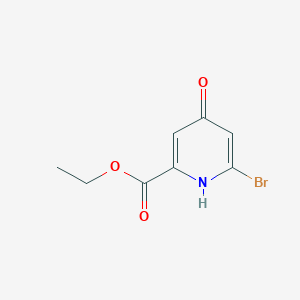
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
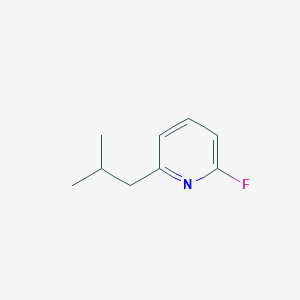
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)


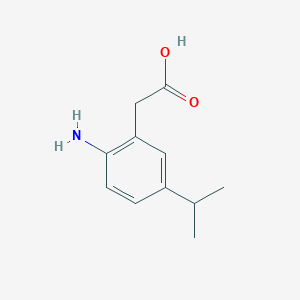
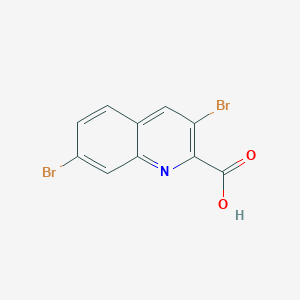
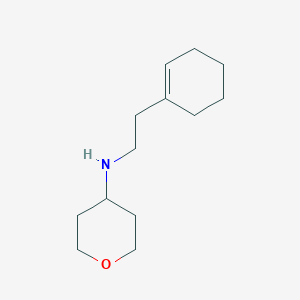
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
